N-(4'-chlorobiphenyl-4-yl)pyridine-3-carboxamide
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Overview
Description
N-(4’-CHLOROBIPHENYL-4-YL)NICOTINAMIDE, also known as Boscalid, is a fungicide belonging to the carboxamide class. It is widely used in agriculture to control fungal diseases in crops. The compound is known for its effectiveness in inhibiting fungal respiration by targeting specific enzymes in the fungal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4’-CHLOROBIPHENYL-4-YL)NICOTINAMIDE typically involves the reaction of 4-chlorobiphenyl-4-amine with nicotinic acid or its derivatives. The reaction is carried out under controlled conditions, often involving the use of solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of N-(4’-CHLOROBIPHENYL-4-YL)NICOTINAMIDE involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form suitable for agricultural applications .
Chemical Reactions Analysis
Types of Reactions: N-(4’-CHLOROBIPHENYL-4-YL)NICOTINAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
N-(4’-CHLOROBIPHENYL-4-YL)NICOTINAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4’-CHLOROBIPHENYL-4-YL)NICOTINAMIDE involves binding to the enzyme succinate dehydrogenase in the mitochondria of fungal cells. This binding inhibits the enzyme’s activity, disrupting the fungal cell’s respiration process and ultimately leading to cell death . The compound’s ability to target this specific enzyme makes it highly effective against a wide range of fungal pathogens .
Comparison with Similar Compounds
Pyraclostrobin: Another fungicide that targets fungal respiration but through a different mechanism.
Azoxystrobin: A broad-spectrum fungicide with a similar mode of action but different chemical structure.
Dimethomorph: Targets fungal cell wall synthesis rather than respiration.
Uniqueness: N-(4’-CHLOROBIPHENYL-4-YL)NICOTINAMIDE is unique in its specific inhibition of succinate dehydrogenase, making it highly effective against resistant fungal strains. Its chemical structure also allows for a broad spectrum of activity and long-lasting effects in agricultural applications .
Properties
Molecular Formula |
C18H13ClN2O |
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Molecular Weight |
308.8 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H13ClN2O/c19-16-7-3-13(4-8-16)14-5-9-17(10-6-14)21-18(22)15-2-1-11-20-12-15/h1-12H,(H,21,22) |
InChI Key |
IYWIYIPNSFPZJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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